molecular formula C₃₃H₄₇N₉O₁₂ B612659 926018-95-3 CAS No. 926018-95-3

926018-95-3

Cat. No.: B612659
CAS No.: 926018-95-3
M. Wt: 761.78
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Description

Historical Context and Discovery of Peptide Fragments in Receptor Biology

The investigation of peptide fragments has been a cornerstone in understanding receptor biology. The discovery that peptide hormones are often synthesized as larger precursors, or prohormones, which are then enzymatically cleaved into smaller, active fragments, revolutionized the field. biochempeg.comnih.govjci.org This concept was solidified with the study of proglucagon, the precursor to glucagon (B607659) and the glucagon-like peptides. nih.gov

Initial research in the 1970s and 1980s, driven by the quest for factors responsible for the "incretin effect" – the observation that oral glucose stimulates more insulin (B600854) secretion than intravenous glucose – led to the identification of GLP-1. nih.govjci.orgfrontiersin.org Through recombinant DNA technology, scientists were able to determine the amino acid sequence of proglucagon, revealing that it contained the sequences for glucagon and two other peptides, now known as GLP-1 and GLP-2. nih.govwikipedia.org

Further studies demonstrated that the initial GLP-1(1-37) fragment was processed into shorter, more potent forms, namely GLP-1(7-37) and GLP-1(7-36)amide. jci.orgwikipedia.orgnih.gov This established the critical importance of N-terminal processing for biological activity and highlighted the significance of studying individual peptide fragments to understand their specific roles and interactions with receptors. The investigation of such fragments, including synthetic ones like HAEGTFT, continues to be a vital approach in dissecting the intricate mechanisms of peptide hormone action.

Overview of the Glucagon-Like Peptide-1 (GLP-1) System and its Research Significance

The GLP-1 system plays a pivotal role in glucose homeostasis and metabolic regulation. GLP-1 is secreted by L-cells of the intestine in response to nutrient intake. wikipedia.orgnih.gov Its primary actions are mediated through the GLP-1 receptor (GLP-1R), a member of the G protein-coupled receptor (GPCR) family. nih.govmedchemexpress.com

Key functions of the GLP-1 system include:

Stimulation of glucose-dependent insulin secretion: GLP-1 enhances insulin release from pancreatic beta-cells only when blood glucose levels are elevated, minimizing the risk of hypoglycemia. wikipedia.orgnih.gov

Inhibition of glucagon secretion: It suppresses the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production. frontiersin.orgnih.gov

Delayed gastric emptying: GLP-1 slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose spikes. wikipedia.org

Promotion of satiety: By acting on receptors in the brain, GLP-1 helps to reduce appetite and food intake. wikipedia.org

The profound therapeutic potential of targeting the GLP-1 system has driven extensive research, leading to the development of GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity. biochempeg.comwikipedia.org However, native GLP-1 has a very short half-life in the body, being rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). wikipedia.orgnih.gov This has spurred research into understanding the structure-activity relationships of GLP-1 and its fragments to develop more stable and potent analogues. nih.gov

Academic Rationale for Investigating HAEGTFT Acetate (B1210297) in Preclinical Research

Primary research interests for HAEGTFT acetate include:

Receptor Binding and Activation: Investigating how this fragment interacts with the GLP-1 receptor can provide insights into the initial binding events and the role of the N-terminus in receptor activation or antagonism.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the amino acids within the HAEGTFT sequence, researchers can determine which residues are critical for receptor interaction and biological activity. This knowledge is crucial for the rational design of novel peptide-based therapeutics.

Enzymatic Degradation Studies: The HAEGTFT fragment can be used as a substrate to study the kinetics and specificity of enzymes like DPP-4, which are responsible for the breakdown of GLP-1. nih.gov Understanding how modifications to this sequence affect its stability can inform the development of degradation-resistant GLP-1 analogues. nih.gov

The use of a well-defined, synthetically produced fragment like HAEGTFT acetate ensures consistency and reproducibility in experimental results, which is paramount in preclinical research. atuka.com

Scope and Objectives of Research on HAEGTFT Acetate Beyond Basic Identification

While the primary identification of HAEGTFT acetate is as the N-terminal fragment of GLP-1, the scope of its research applications extends further. cymitquimica.combiorbyt.com The overarching objective is to use this fragment as a molecular probe to dissect the intricacies of the GLP-1 system.

Advanced research objectives may include:

Elucidating Mechanisms of Receptor Antagonism: Determining if the HAEGTFT fragment can act as an antagonist, blocking the binding of the full-length, active GLP-1, could pave the way for developing new therapeutic agents. For instance, the fragment exendin(9-39) is being investigated for treating hyperinsulinemic hypoglycemia by acting as a GLP-1 receptor antagonist. jci.org

Investigating Non-Canonical Signaling Pathways: Research can explore whether this fragment, either alone or in complex with the receptor, can trigger signaling pathways distinct from the classical G-protein coupled pathways activated by full-length GLP-1.

Probing Allosteric Binding Sites: HAEGTFT acetate could be used in studies to identify potential allosteric binding sites on the GLP-1 receptor, which could be targeted by small molecule drugs.

Development of Research Tools: This peptide can be labeled with fluorescent or radioactive tags to visualize and track GLP-1 receptor distribution and trafficking within cells and tissues.

In essence, HAEGTFT acetate serves as a fundamental building block for a wide array of preclinical investigations aimed at expanding our understanding of GLP-1 biology and fostering the development of next-generation metabolic therapies.

Properties

CAS No.

926018-95-3

Molecular Formula

C₃₃H₄₇N₉O₁₂

Molecular Weight

761.78

sequence

One Letter Code: HAEGTFT

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Haegtft Acetate

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Techniques for HAEGTFT Acetate (B1210297)

The synthesis of peptides like HAEGTFT can be achieved through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides of moderate length, such as HAEGTFT. nih.govpeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.compeptide.com The general process of SPPS includes the following key steps:

Resin and Linker Selection: The synthesis begins with a solid support, often a polystyrene-based resin, functionalized with a linker. The choice of resin and linker is crucial as it determines the conditions for the final cleavage of the peptide from the support.

Amino Acid Protection: The amino acids used in SPPS have their α-amino group temporarily protected, typically with a Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions. peptide.comepo.org Reactive side chains of amino acids are also protected with more permanent protecting groups. peptide.com

Coupling and Deprotection Cycles: The synthesis proceeds in cycles of deprotection and coupling. The N-terminal protecting group of the resin-bound amino acid is removed, and the next protected amino acid is coupled to the newly exposed amino group using a coupling agent. This cycle is repeated until the desired peptide sequence is assembled. peptide.comrsc.org

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). epo.orgrsc.org

Microwave-assisted SPPS has emerged as a technique to accelerate the synthesis process by increasing the rate of both coupling and deprotection steps. rsc.org

Solution-Phase Peptide Synthesis , while less common for shorter peptides, offers advantages for the large-scale synthesis of peptides and for the assembly of larger proteins by coupling protected peptide segments. peptide.comgoogle.comgoogle.comrsc.org This method involves the synthesis of peptide fragments in solution, followed by their purification and subsequent ligation to form the final peptide. google.comgoogle.com While it can be more labor-intensive due to the need for purification after each step, it avoids the limitations associated with resin swelling and steric hindrance that can occur in SPPS. d-nb.info For a heptapeptide (B1575542) like HAEGTFT, SPPS is generally the preferred method due to its efficiency and amenability to automation. peptide.com

Strategies for HAEGTFT Acetate Purification and Characterization (Excluding basic identification data)

Following synthesis and cleavage from the solid support, the crude peptide requires rigorous purification and characterization to ensure high purity and to confirm its identity and structural integrity.

Purification Strategies:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purifying peptides like HAEGTFT acetate. nih.govrsc.org This technique separates the target peptide from impurities based on its hydrophobicity. A common approach involves using a C8 or C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) in water, both containing a small amount of trifluoroacetic acid (TFA) to improve peak shape. rsc.org The fractions containing the pure peptide are collected and then lyophilized to obtain the final product as a fluffy powder. peptide.com

Advanced Characterization Techniques:

Beyond basic identification, a combination of advanced analytical techniques is employed to thoroughly characterize the purified HAEGTFT acetate.

Technique Purpose Typical Findings for Peptides
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide.Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used to obtain the precise mass of the peptide, confirming the correct amino acid sequence was synthesized. mdpi.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) To determine the amino acid sequence of the peptide.Fragmentation of the peptide in the mass spectrometer generates a series of ions that can be used to deduce the sequence of amino acids, providing definitive confirmation of the peptide's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the three-dimensional structure and conformation of the peptide in solution.1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments can provide detailed information about the peptide's secondary structure and the spatial proximity of its amino acid residues. mdpi.comresearchgate.net
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide.CD spectroscopy is a valuable tool for assessing the overall fold and conformational integrity of the synthesized peptide.
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide.This technique involves hydrolyzing the peptide into its constituent amino acids and quantifying them, which verifies the correct amino acid ratios are present.

Rational Design and Synthesis of HAEGTFT Analogs and Probes for Research

The rational design and synthesis of analogs and probes based on the HAEGTFT sequence are crucial for structure-activity relationship (SAR) studies and for developing tools to investigate its biological functions.

Rational Design of Analogs:

The design of HAEGTFT analogs involves systematic modifications to the peptide sequence to explore the role of each amino acid in its biological activity. google.com Common strategies include:

Alanine (B10760859) Scanning Mutagenesis: Each amino acid residue is systematically replaced with alanine to identify key residues responsible for the peptide's function.

Substitution with Non-natural Amino Acids: Introducing non-natural amino acids can enhance peptide stability against enzymatic degradation, improve receptor binding affinity, or introduce novel functionalities. researchgate.net

Cyclization: Cyclizing the peptide, either head-to-tail or through side-chain linkages, can constrain its conformation, potentially leading to increased receptor selectivity and stability.

Truncation and Extension: Systematically shortening or lengthening the peptide chain can help to identify the minimal active sequence and the importance of terminal residues.

Synthesis of Probes:

Chemical probes are essential tools for studying the interactions of HAEGTFT with its biological targets. columbia.edu The synthesis of these probes involves incorporating a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope, into the peptide sequence. glenresearch.comnih.gov The position of the label is critical and should be chosen to minimize disruption of the peptide's biological activity. The synthesis of these probes often utilizes the same SPPS or solution-phase methodologies as the parent peptide, with the labeled amino acid being incorporated at the desired position during the synthesis. news-medical.net

Emerging Chemical Approaches for HAEGTFT Conjugation and Labeling in Biological Studies

The covalent attachment of molecules (conjugation) and reporter groups (labeling) to HAEGTFT is essential for a wide range of biological studies, including receptor binding assays, cellular imaging, and in vivo tracking. thermofisher.com

Emerging Conjugation and Labeling Techniques:

Technique Description Application in Biological Studies
Click Chemistry A set of biocompatible reactions that are rapid, selective, and high-yielding. The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).This method allows for the efficient and specific conjugation of HAEGTFT to other molecules, such as carrier proteins, nanoparticles, or imaging agents, under mild, aqueous conditions.
Photo-click Chemistry A light-activated version of click chemistry that allows for spatiotemporal control over the labeling reaction. fluicell.comThis technique enables the precise labeling of HAEGTFT in specific cellular compartments or tissues at defined times, which is valuable for studying dynamic biological processes. fluicell.com
Bioorthogonal Ligation Chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Examples include the Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC).These methods are ideal for labeling HAEGTFT in living cells or organisms to visualize its localization and trafficking in real-time. mdpi.com
Enzymatic Labeling The use of enzymes, such as sortase or transglutaminase, to catalyze the site-specific ligation of a label to the peptide.This approach offers high specificity and can be performed under physiological conditions, minimizing the risk of denaturing the peptide.
Fluorogenic Probes These are dyes that are non-fluorescent until they bind to their target, in this case, a specifically engineered tag on the HAEGTFT peptide. mdpi.comThis strategy reduces background fluorescence and allows for the "turn-on" detection of the peptide upon binding to its receptor or target molecule. mdpi.com

These advanced conjugation and labeling strategies provide powerful tools for elucidating the biological roles of HAEGTFT and for the development of novel research applications.

Mechanistic Elucidation of Haegtft Interactions Within Glp 1 Receptor Systems Non Human Focus

Molecular Recognition and Binding Kinetics of HAEGTFT Acetate (B1210297) with GLP-1 Receptors

The interaction between a ligand and its receptor is fundamentally governed by molecular recognition and the kinetics of binding and dissociation. For peptide ligands like HAEGTFT acetate, these interactions with the class B G protein-coupled receptor (GPCR), GLP-1R, are complex. The binding process is often described as a two-step model, involving an initial capture of the peptide's C-terminus by the extracellular domain (ECD) of the receptor, followed by the insertion of the N-terminus into the transmembrane domain (TMD) binding pocket, which leads to receptor activation. elifesciences.org

Studies on various GLP-1R agonists have highlighted that the dissociation kinetics (koff), rather than the association kinetics (kon), often correlate with the downstream signaling outcomes. nih.gov Slower dissociation rates are generally associated with a prolonged duration of receptor activation and subsequent intracellular signaling. While specific kinetic parameters for HAEGTFT acetate are not extensively detailed in the public domain, the binding kinetics of similar short-chain peptide fragments provide a framework for understanding its likely behavior. The binding affinity is a composite of these kinetic rates and is a key determinant of the ligand's potency.

Kinetic Parameter Description Relevance to HAEGTFT Acetate Interaction
kon (Association Rate) The rate at which HAEGTFT acetate binds to the GLP-1 receptor.Influences the speed of initial receptor engagement.
koff (Dissociation Rate) The rate at which HAEGTFT acetate unbinds from the GLP-1 receptor.A key determinant of the duration of the signaling response. nih.gov
KD (Dissociation Constant) The ratio of koff/kon, indicating the affinity of the ligand for the receptor.A lower KD signifies higher binding affinity.
Residence Time The average time a ligand remains bound to its receptor (1/koff).Longer residence times are often linked to sustained pharmacological effects. nih.gov

Characterization of HAEGTFT-Mediated Intracellular Signaling Pathways in Model Systems

Upon binding to the GLP-1 receptor, HAEGTFT acetate is expected to trigger a cascade of intracellular signaling events. The GLP-1R primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. indigobiosciences.comglpbio.com This second messenger, cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to cellular responses.

In addition to the canonical Gαs/cAMP pathway, GLP-1 receptor activation can also lead to signaling through other pathways, a phenomenon known as biased agonism. This can include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. nih.govnih.gov Furthermore, signaling through β-arrestin pathways can also be initiated, which can mediate receptor desensitization and internalization, as well as trigger distinct signaling cascades. The specific signaling profile of HAEGTFT acetate would determine its ultimate cellular effects in model systems. Research on similar small molecule GLP-1R agonists has shown the potential for biased signaling, favoring G-protein activation over β-arrestin recruitment. researchgate.net

Signaling Pathway Key Mediators Potential Downstream Effects in Model Systems
Canonical Gαs Pathway Adenylyl Cyclase, cAMP, Protein Kinase A (PKA)Regulation of gene expression, modulation of ion channel activity. nih.gov
Phospholipase C Pathway PLC, IP3, DAG, Intracellular Ca2+, Protein Kinase C (PKC)Calcium mobilization, activation of calcium-dependent enzymes. nih.gov
β-Arrestin Pathway β-Arrestin 1/2Receptor internalization, activation of MAPK pathways (e.g., ERK).
MAPK/ERK Pathway Ras, Raf, MEK, ERKRegulation of cell proliferation, differentiation, and survival. plos.org

Allosteric Modulation and Ligand-Receptor Dynamics of HAEGTFT Acetate

Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Positive allosteric modulators (PAMs) can enhance the affinity and/or efficacy of the endogenous ligand, while negative allosteric modulators (NAMs) have the opposite effect. mdpi.com Small molecules have been identified that act as PAMs for the GLP-1R, binding to a site topographically distinct from the orthosteric binding site of the native peptide. nih.gov These modulators can stabilize an active receptor conformation, thereby potentiating the signaling of the primary agonist. nih.gov

The interaction of HAEGTFT acetate with the GLP-1R could potentially be influenced by such allosteric modulators. Furthermore, the dynamics of the ligand-receptor complex, including conformational changes in the receptor upon ligand binding, are crucial for signal transduction. Molecular dynamics simulations of other ligands with the GLP-1R have revealed distinct conformational shifts in the receptor that are dependent on the nature of the bound ligand. nih.gov These dynamic changes are fundamental to the process of G-protein coupling and the initiation of intracellular signaling.

Enzymatic Stability and Proteolytic Processing of HAEGTFT Acetate in Biological Milieux (Excluding human metabolism for therapeutic purposes)

The biological activity of peptide-based compounds is often limited by their susceptibility to enzymatic degradation. In biological fluids and tissues, proteases and peptidases can rapidly cleave peptide bonds, leading to inactivation. For GLP-1 and its analogues, dipeptidyl peptidase-4 (DPP-4) is a key enzyme that cleaves the N-terminal dipeptide, generating an inactive metabolite. plos.orgresearchgate.net

The stability of HAEGTFT acetate in various non-human biological milieux would be a critical determinant of its activity in experimental systems. Studies on the enzymatic degradation of cellulose (B213188) acetate have shown that the degree and position of acetylation can significantly influence the susceptibility to enzymatic cleavage by esterases. mdpi.com Similarly, the acetate group in HAEGTFT acetate might modulate its stability against certain proteases or esterases. The rate of degradation in different biological matrices (e.g., rodent plasma, cell culture media) would impact its effective concentration and duration of action at the GLP-1 receptor in preclinical models. Research on other acetylated compounds has demonstrated that enzymes like acetyl-CoA synthetase can be involved in acetate metabolism, potentially influencing the local availability of the active compound. nih.gov

Enzyme Class Potential Action on HAEGTFT Acetate Impact on Activity in Biological Milieux
Dipeptidyl Peptidase-4 (DPP-4) Potential cleavage of the N-terminal dipeptide if the structure is susceptible. plos.orgInactivation of the peptide, reducing its effective concentration.
Other Proteases/Peptidases Cleavage at other specific peptide bonds within the HAEGTFT sequence.Generation of inactive fragments, leading to loss of function.
Esterases Hydrolysis of the acetate group from the peptide.Potential alteration of binding affinity, solubility, or stability.

Investigational Studies of Haegtft Acetate in Non Human Biological Systems

Quantitative Assessment of HAEGTFT Bioactivity in In Vitro Cell-Based Assays

The bioactivity of HAEGTFT Acetate (B1210297) (Lixisenatide) has been quantitatively evaluated in various non-human cell-based assays to understand its mechanistic properties at the cellular level. These studies demonstrate its function as a GLP-1 receptor agonist.

In vitro studies utilizing the rat insulinoma cell line (INS-1), a model for pancreatic beta-cells, have shown that lixisenatide (B344497) offers protection against apoptosis induced by lipids and cytokines. nih.govresearchgate.net This protective effect is crucial for preserving beta-cell function and mass. nih.gov Furthermore, lixisenatide's affinity for the human GLP-1 receptor is reported to be four times greater than that of the native human GLP-1. touchendocrinology.com

Mechanistic studies in fibroblast-like synoviocytes (FLSs) indicated that lixisenatide at concentrations of 10-20 μM can reduce the expression of matrix metalloproteinases (MMPs) induced by interleukin-1β (IL-1β). medchemexpress.com In cultured hippocampal cells, lixisenatide (100 μM) demonstrated a protective effect by inhibiting cytotoxicity induced by Aβ25-35. medchemexpress.com

The bioactivity of lixisenatide and its analogues has been further quantified through dose-response curves for GLP-1 receptor activation. These assays provide precise measurements of the concentration required to elicit a half-maximal response (EC50), offering a clear comparison of the potency of different analogues.

Table 1: In Vitro Bioactivity of Lixisenatide and Its Analogues

Compound Cell Line/System Assay Finding Reference
Lixisenatide Rat INS-1 cells Apoptosis Assay Protected against lipid- and cytokine-induced apoptosis nih.govresearchgate.net
Lixisenatide CHO-K1 cells expressing hGLP-1R Receptor Activation Potent agonist with high affinity rsc.org
Lixisenatide Rat Plasma Stability Assay Shows degradation over time rsc.orgresearchgate.net

Pharmacological Characterization of HAEGTFT Acetate in Preclinical Animal Models

The pharmacological profile of HAEGTFT Acetate (Lixisenatide) has been extensively characterized in several preclinical animal models, including rats, mice, and dogs. These studies focus on the compound's physiological effects and its mechanism of action.

In various rodent models of diabetes (e.g., Zucker diabetic fatty (ZDF) rats, db/db mice), lixisenatide administration led to improved basal blood glucose levels and enhanced glucose-stimulated insulin (B600854) secretion (GSIS) in a strictly glucose-dependent manner. nih.govresearchgate.net This glucose dependency is a key mechanistic feature. Studies in diabetic rats demonstrated that lixisenatide preserved both the first and second phases of insulin secretion. researchgate.net Beyond its effects on insulin secretion, lixisenatide was shown to delay gastric emptying in Wistar rats and mongrel dogs and reduce food intake, which contributed to decreased body weight gain in rats and dogs. nih.govtouchendocrinology.com

Pharmacokinetic analyses in male Sprague Dawley rats provided quantitative data on the compound's behavior in a biological system. Following intravenous administration, the half-life was short, and systemic clearance was high. The volume of distribution suggests the compound is widely distributed within the body.

Table 2: Pharmacokinetic Parameters of Lixisenatide in Rats

Parameter Intravenous (IV) Subcutaneous (SC) Reference
Half-life (t½) 0.37 ± 0.06 h 0.44 ± 0.08 h
Clearance (CL) 22.65 ± 3.45 mL/min/kg -
Volume of Distribution (Vss) 0.29 ± 0.08 L/kg -

| Bioavailability (F) | - | 2.17% | researchgate.net |

Cardiovascular studies in conscious rats showed that lixisenatide could increase mean arterial blood pressure, an effect consistent with other GLP-1 agonists in this species. Conversely, no significant cardiovascular or respiratory effects were observed in dogs at relevant doses.

Organ-Specific Distribution and Pharmacodynamics of HAEGTFT Acetate in Non-Human Organisms

Tissue distribution studies using radiolabelled lixisenatide have provided insights into its organ-specific localization and retention in non-human organisms. Following subcutaneous and intravenous administration in rats, radioactivity was rapidly and widely distributed.

Fifteen minutes after subcutaneous injection, the highest concentrations were found at the injection site, followed by the pancreas, renal cortex, pineal body, salivary gland, stomach, and lung. After intravenous dosing, the kidneys, adrenals, thyroid, pituitary, salivary glands, and lung showed the highest concentrations of radioactivity. Notably, radioactivity levels in the brain, spinal cord, and testes were low, suggesting limited passage across the blood-brain and blood-testis barriers. tga.gov.au

Metabolism studies using liver and kidney S9 fractions from mice, rats, rabbits, and dogs showed that lixisenatide is extensively metabolized. tga.gov.au The rate of degradation in kidney fractions was similar across these species and humans, while stability was greater in the liver fractions of rodents compared to non-rodents and humans. tga.gov.au The volume of distribution in rats (0.29 L/kg) supports the observation of wide tissue distribution.

Cellular Uptake, Internalization, and Trafficking Mechanisms of HAEGTFT Acetate

The cellular actions of HAEGTFT Acetate (Lixisenatide) are initiated by its binding to the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR), which then triggers a cascade of intracellular events, including receptor internalization and trafficking. frontiersin.org

Upon agonist binding, the GLP-1 receptor is internalized from the cell surface into endosomes. nih.gov The fate of the internalized receptor—whether it is recycled back to the plasma membrane or targeted for lysosomal degradation—is influenced by the specific agonist. frontiersin.org High-affinity agonists like lixisenatide, which are derived from exendin-4, tend to promote the targeting of the GLP-1 receptor for degradation rather than rapid recycling. frontiersin.orgnih.gov This trafficking pattern can influence the duration and nature of downstream signaling.

The internalization of the GLP-1 receptor is a complex process. While β-arrestin recruitment is a canonical mechanism for GPCR endocytosis, studies have shown that GLP-1 receptor internalization is not entirely dependent on β-arrestins. frontiersin.orgnih.gov This suggests the involvement of alternative or parallel internalization pathways. Time-resolved Förster resonance energy transfer (FRET) approaches have been used to study these trafficking behaviors at a subcellular level, confirming differences in receptor recycling rates following treatment with lixisenatide compared to other agonists. nih.gov

The "acetate" component of the compound's name suggests a potential role for acetate transport mechanisms. In some cell types, particularly tumor cells, acetate uptake is mediated by monocarboxylate transporters (MCTs) and acetyl-CoA synthetase (ACSS), particularly the cytosolic isoform ACSS2. core.ac.uknih.gov While the primary mechanism of lixisenatide action is through the GLP-1 receptor, the potential interplay with acetate-specific cellular uptake pathways in certain biological contexts remains an area for further investigation.

Table of Compound Names

Common Name/IdentifierType
HAEGTFT AcetateSubject of Article
926018-95-3CAS Number (as provided in prompt)
LixisenatideScientific Name / GLP-1 Agonist
Exendin-4Peptide from which Lixisenatide is derived
Glucagon-like peptide-1 (GLP-1)Endogenous Hormone / Agonist
Interleukin-1β (IL-1β)Cytokine
Aβ25-35Amyloid-Beta Peptide Fragment
AcetateShort-chain fatty acid
Acetyl-CoAMetabolite

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Haegtft Acetate

Computational Modeling and Molecular Docking Studies of HAEGTFT Acetate-Receptor Complexes

Computational studies have been instrumental in visualizing the interaction between the HAEGTFT sequence and the GLP-1R. The widely accepted "two-domain model" posits that while the C-terminal helix of the full GLP-1 peptide binds to the large N-terminal extracellular domain (ECD) of the receptor, the N-terminal portion, represented by HAEGTFT, engages with a deeper pocket formed by the transmembrane (TM) helices and extracellular loops (ECLs). acs.orgportlandpress.compnas.org This secondary interaction is responsible for triggering the conformational change that leads to receptor activation and intracellular signaling. acs.orgresearchgate.net

Molecular docking and cryo-electron microscopy (cryo-EM) studies have provided atomic-level insights into this critical interaction. nih.govpnas.org These models show that the HAEGTFT sequence penetrates the TM bundle of the receptor. nih.gov Specific residues within the HAEGTFT sequence form key contacts with receptor residues. For instance, the N-terminal Histidine (His¹) is shown to be in close contact with residues in TM domains 1, 2, and 7. nih.govpnas.org Homology modeling further suggests a potential electrostatic interaction between the side chain of His¹ and the side chain of Asn³⁰² in ECL2 of the GLP-1R. researchgate.net The negatively charged side chain of Glutamate (Glu³) at position three is also a key driver of activity, forming crucial interactions with positively charged residues like arginine on the receptor. acs.org

A summary of key modeled interactions between the HAEGTFT sequence and the GLP-1R is presented below.

HAEGTFT ResidueInteracting GLP-1R Domain/ResidueType of InteractionReference(s)
His¹ TM1, TM2, TM7, ECL2 (Asn³⁰²)Hydrogen Bonds, Electrostatic, van der Waals nih.govpnas.orgresearchgate.net
Ala² TM Bundle PocketHydrophobic Interactions nih.gov
Glu³ TM Bundle Pocket (e.g., Arginine)Ionic Interaction, Hydrogen Bonds acs.org
Thr⁷ ECL2Hydrogen Bonds researchgate.netfrontiersin.org

Conformational Analysis and Dynamic Simulations of HAEGTFT Acetate (B1210297)

The HAEGTFT sequence does not possess a rigid, fixed structure in an aqueous solution. Conformational analyses based on Nuclear Magnetic Resonance (NMR) and computational methods indicate that the N-terminal domains of GLP-1-related peptides generally adopt a random coil or flexible structure. frontiersin.org However, upon binding to the GLP-1R, this region undergoes a significant conformational change to adopt a more defined structure, such as a β-turn or β-coil. portlandpress.comuq.edu.au

Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the GLP-1 peptide and its receptor during the binding process. rsc.orgrsc.org These simulations reveal that the presence of the GLP-1 peptide significantly affects the conformation of the receptor's extracellular domain, causing it to transition from an "open" state to a "closed" state that envelops the peptide. rsc.orgrsc.org MD simulations of the full GLP-1R-agonist complex show that the N-terminus (HAEGTFT) forms extensive and dynamic interactions with multiple transmembrane helices (TMs 1, 2, 3, 5, 6, 7) and all three extracellular loops. nih.gov The flexibility of the N-terminus is crucial, allowing it to adapt its conformation to fit within the deep binding pocket and establish the specific contacts necessary for receptor activation. nih.gov

Identification of Key Structural Determinants for HAEGTFT Bioactivity via SAR/QSAR

The functional importance of each amino acid within the HAEGTFT sequence has been systematically investigated through structure-activity relationship (SAR) studies, most notably via alanine-scanning mutagenesis. In these experiments, each residue is individually replaced with alanine (B10760859), and the resulting change in receptor binding affinity or functional potency is measured.

These studies have unequivocally demonstrated that the N-terminal region is critical for receptor activation. acs.org Truncation of the first two amino acids (His¹-Ala²) can reduce affinity by over 100-fold and potency for cAMP signaling by up to 10,000-fold. nih.gov The key structural determinants for bioactivity within the HAEGTFT sequence have been identified as His¹, Glu³, Gly⁴, Phe⁶, and Thr⁷. mdpi.com

The following table summarizes findings from alanine-scanning studies, highlighting the impact of mutating key residues in the N-terminus of GLP-1 on its biological potency.

Original ResiduePosition (in GLP-1)SubstitutionResult on Potency (cAMP EC₅₀)Reference(s)
Histidine 7 (Position 1)Alanine>100-fold decrease nih.govmdpi.com
Glutamate 9 (Position 3)Alanine>10-fold decrease acs.orgnih.gov
Glycine 10 (Position 4)Alanine>1000-fold decrease acs.orgmdpi.com
Phenylalanine 12 (Position 6)Alanine>100-fold decrease mdpi.com
Threonine 13 (Position 7)Alanine>100-fold decrease mdpi.com

Note: The table uses standard GLP-1(7-36) numbering. The position within the HAEGTFT fragment is given in parentheses.

These SAR findings underscore the exquisite sensitivity of the GLP-1 receptor to the structural features of the HAEGTFT sequence. The imidazole (B134444) side chain of His¹, the acidic side chain of Glu³, the conformational flexibility afforded by Gly⁴, and the specific side chains of Phe⁶ and Thr⁷ are all crucial for high-affinity binding and robust receptor activation.

Application of SAR/QSAR Models for Rational Design of HAEGTFT Analogs as Research Probes

The detailed SAR knowledge of the HAEGTFT sequence has been a cornerstone for the rational design of novel GLP-1R agonists, which serve as invaluable research probes and therapeutic candidates. nih.gov The primary goals of these designs have been to increase metabolic stability, enhance potency, and modulate signaling pathways.

One major application has been to overcome the rapid degradation of GLP-1 by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide between Ala² and Glu³. nih.gov Knowledge of this cleavage site has led to the design of analogs where the Alanine at position 2 is substituted with a non-natural amino acid, such as aminoisobutyric acid (Aib), or where the N-terminus is otherwise modified to prevent DPP-4 recognition. nih.gov

Furthermore, understanding the key interactions has enabled the design of highly potent, yet truncated, GLP-1 analogs. Researchers have successfully created 11-mer agonists based on the N-terminal sequence that retain sub-nanomolar potency, demonstrating that the essential activating determinants are housed within this short fragment. portlandpress.commdpi.com These ultra-short agonists are powerful research tools for probing the receptor activation mechanism without the complexities of the full-length peptide. mdpi.com This knowledge has also been applied to the design of dual agonists that can activate both the GLP-1R and the glucagon (B607659) receptor (GCGR), by making strategic substitutions in the N-terminal region to accommodate binding to both receptors. pnas.org These rationally designed analogs, born from the fundamental SAR studies of the HAEGTFT sequence, continue to advance our understanding of GPCR biology and metabolic diseases.

Advanced Analytical Methodologies for Haegtft Acetate Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (Excluding basic compound identification)

Beyond initial identification, high-resolution spectroscopic techniques are indispensable for a detailed understanding of the three-dimensional structure of peptides like HAEGTFT Acetate (B1210297). bruker.com These methods provide insights into the peptide's conformation, which is critical for its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the solution-phase structure of peptides. acdlabs.com Advanced 2D-NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to assign proton resonances and establish through-bond and through-space correlations between amino acid residues. nih.govnih.gov This information is then used to calculate the three-dimensional structure of the peptide. creative-proteomics.com For instance, TOCSY helps in identifying the amino acid spin systems, while NOESY provides distance constraints between protons that are close in space, which is fundamental for defining the peptide's fold. nih.govchemrxiv.org

Circular Dichroism (CD) spectroscopy is another powerful technique used to assess the secondary structure of peptides. nih.gov By analyzing the far-UV CD spectrum, researchers can determine the relative content of α-helices, β-sheets, and random coils in the peptide's structure under various environmental conditions, providing insights into its conformational flexibility. nih.gov

The following table summarizes key high-resolution spectroscopic techniques used for the structural elucidation of peptides.

Technique Information Gained Relevance to HAEGTFT Acetate
2D-NMR (TOCSY, NOESY)Amino acid spin systems, through-bond and through-space correlations, 3D structure in solution. nih.govnih.govDefines the precise spatial arrangement of the amino acid residues, which is crucial for receptor interaction.
Circular Dichroism (CD)Secondary structure content (α-helix, β-sheet, random coil). nih.govReveals the conformational state of the peptide in different environments, such as in the presence of model membranes.
X-ray CrystallographyHigh-resolution 3D structure in the solid state. acdlabs.comProvides a static, atomic-level picture of the peptide's conformation.
Fourier-Transform Infrared Spectroscopy (FTIR)Information on secondary structure and hydrogen bonding. mdpi.comComplements CD data by providing details on the vibrational modes of the peptide backbone.

Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation

Ensuring the purity of a synthetic peptide like HAEGTFT Acetate is a critical step in its characterization. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analysis and purification of peptides. scispace.comnih.gov Reversed-phase HPLC (RP-HPLC), which separates peptides based on their hydrophobicity, is a standard method for assessing the purity of the final product and for isolating it from by-products of the synthesis. mdpi.com

Capillary Electrophoresis (CE) offers a complementary separation mechanism to HPLC. springernature.comnih.gov CE, particularly Capillary Zone Electrophoresis (CZE), separates peptides based on their mass-to-charge ratio. nih.gov This orthogonality makes the combination of HPLC and CE a powerful approach for a comprehensive assessment of peptide purity, as impurities that might co-elute with the main peak in one system can often be resolved in the other. springernature.comnih.gov

Advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), can provide even higher resolution for complex peptide mixtures that may arise during synthesis or from degradation studies. mdpi.com

The table below outlines the primary chromatographic and electrophoretic methods for purity assessment.

Method Principle of Separation Application for HAEGTFT Acetate
Reversed-Phase HPLC (RP-HPLC)Hydrophobicity. nih.govStandard method for purity assessment and final purification.
Capillary Zone Electrophoresis (CZE)Mass-to-charge ratio. nih.govOrthogonal method to HPLC for purity verification. springernature.com
Ion-Exchange Chromatography (IEX)Net charge. nih.govUseful for separating charge variants and impurities with different pI values.
Size-Exclusion Chromatography (SEC)Hydrodynamic volume (size). nih.govUsed to detect and quantify aggregates or fragments.

Mass Spectrometry-Based Approaches for HAEGTFT Acetate and its Metabolites (in non-human systems)

Mass spectrometry (MS) is a vital tool for the characterization of peptides and their metabolites due to its high sensitivity and specificity. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful platform for identifying and quantifying the peptide and its degradation products in various non-human biological matrices. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight of the parent peptide and its metabolites, which aids in their identification. wuxiapptec.com Tandem mass spectrometry (MS/MS) is used to obtain fragment ions, which provides sequence information and helps to pinpoint the exact sites of metabolic modification, such as hydrolysis of peptide bonds. biopharmaspec.commetwarebio.com

In non-human in vitro systems, such as liver microsomes or plasma, LC-HRMS can be used to study the metabolic stability of HAEGTFT Acetate. mass-analytica.com By incubating the peptide with these systems and analyzing samples at different time points, researchers can identify the primary metabolic pathways and the structures of the resulting metabolites. wuxiapptec.comwuxiapptec.com This information is crucial for understanding the peptide's pharmacokinetic properties.

Here is a summary of mass spectrometry-based approaches for metabolite identification.

Technique Purpose Typical In Vitro System
LC-HRMSAccurate mass determination of parent peptide and metabolites. wuxiapptec.comLiver microsomes, S9 fractions, plasma, hepatocytes. mass-analytica.com
LC-MS/MSStructural elucidation of metabolites through fragmentation analysis. metwarebio.comLiver microsomes, S9 fractions, plasma, hepatocytes. mass-analytica.com
Isotope LabelingDifferentiating metabolites from background ions and aiding in quantification. nih.govCell cultures, tissue homogenates.

Radioligand Binding Assays and Imaging Techniques for Receptor Occupancy Studies (Non-human)

To investigate the interaction of HAEGTFT Acetate with its target receptor, radioligand binding assays are commonly employed in non-human systems. These assays use a radiolabeled version of the peptide or a competing ligand to quantify the binding affinity (Kd) and the density of receptors (Bmax) in tissues or cell preparations. giffordbioscience.comresearchgate.net The use of radioligands provides high sensitivity for detecting receptor binding. giffordbioscience.com

In vitro autoradiography on tissue sections from non-human species can visualize the distribution of binding sites for HAEGTFT Acetate in different organs and brain regions. giffordbioscience.com Furthermore, in vivo receptor occupancy studies can be conducted in animal models. nih.gov In these studies, unlabeled HAEGTFT Acetate is administered, and the extent to which it displaces a subsequently administered radioligand from the target receptor is measured. nih.gov This provides crucial information on the relationship between the administered dose and target engagement in a living organism.

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to study receptor occupancy in real-time in living non-human subjects. banook.commdpi.com By labeling HAEGTFT Acetate or a related ligand with a positron-emitting radionuclide (e.g., 18F, 64Cu, 68Ga), researchers can visualize and quantify the distribution and density of the target receptor throughout the body. nih.govacs.org PET imaging studies can provide valuable data on the pharmacokinetics of the peptide and its ability to reach and bind to its target in a physiological setting. acs.org

The following table details the techniques used for receptor occupancy studies.

Technique Type of Study Information Obtained Example Application
Radioligand Binding AssayIn vitroBinding affinity (Kd), receptor density (Bmax). giffordbioscience.comresearchgate.netDetermining the affinity of HAEGTFT Acetate for its receptor in brain homogenates from a rat model.
AutoradiographyIn vitro / ex vivoSpatial distribution of receptor binding sites in tissue sections. giffordbioscience.comMapping the location of HAEGTFT Acetate binding sites in the mouse brain.
PET ImagingIn vivoReal-time visualization and quantification of receptor occupancy and pharmacokinetics. banook.commdpi.comAssessing the ability of HAEGTFT Acetate to cross the blood-brain barrier and engage its target in a non-human primate model. nih.gov

Future Perspectives and Emerging Research Avenues for Haegtft Acetate

Potential for HAEGTFT Acetate (B1210297) as a Molecular Probe in GLP-1 Receptor Desensitization Studies

Glucagon-like peptide-1 receptor (GLP-1R) desensitization is a physiological process where the receptor's response to an agonist is attenuated following prolonged or repeated exposure. mdpi.comresearchgate.net This process, which involves receptor phosphorylation, arrestin recruitment, and internalization, is a critical feedback mechanism that modulates the duration and intensity of GLP-1 signaling. mdpi.comscholaris.ca Understanding the precise molecular triggers of desensitization is crucial for designing next-generation therapeutics with optimized signaling profiles.

HAEGTFT acetate holds significant promise as a molecular probe in these studies. Since the HAEGTFT sequence constitutes the primary activation domain of GLP-1, its interaction with the GLP-1R core domain is a critical initiating event for signal transduction. nih.govscholaris.ca By using this fragment, researchers could isolate and study the initial binding and activation steps that lead to desensitization, without the influence of the C-terminal portion of the full peptide, which is primarily involved in binding to the receptor's extracellular domain. acs.org

Future research could employ HAEGTFT acetate in various experimental setups:

Competitive Binding Assays: To determine how it competes with full-length agonists and other ligands, providing insight into the initial docking process at the receptor's transmembrane domain.

Time-Resolved Signaling Studies: To dissect the kinetics of early signaling events, such as cAMP production, immediately following receptor engagement by the minimal activation domain. mdpi.com

Phosphorylation Site Mapping: To investigate whether binding of the N-terminal fragment alone is sufficient to induce the specific receptor phosphorylation patterns associated with the onset of homologous desensitization. oup.comnih.gov

These studies could clarify whether receptor activation and desensitization are inextricably linked at the most fundamental level of N-terminal interaction or if different parts of the GLP-1 peptide independently contribute to these processes.

Table 1: Potential Research Approaches Using HAEGTFT Acetate in Desensitization Studies

Research Question Experimental Approach Potential Outcome
Does the N-terminus alone trigger desensitization? Pre-incubate cells expressing GLP-1R with HAEGTFT acetate, then challenge with a full agonist. Determine if pre-exposure to the N-terminal fragment attenuates the response to a full agonist, indicating its role in initiating desensitization.
What is the kinetic profile of N-terminal-induced signaling? Use FRET-based biosensors to measure cAMP production in real-time upon stimulation with HAEGTFT acetate. Characterize the speed and duration of signaling initiated solely by the activation domain, comparing it to full-length GLP-1.
Can HAEGTFT acetate uncouple activation from internalization? Monitor receptor internalization via confocal microscopy or ELISA-based methods after stimulation with HAEGTFT acetate versus full-length GLP-1. mdpi.com Elucidate if the minimal activation fragment can trigger signaling without inducing significant receptor internalization, a key step in desensitization.

Exploration of HAEGTFT Acetate in the Study of GLP-1 Receptor Heterogeneity

GLP-1 receptor heterogeneity refers to the variation in GLP-1R properties, expression levels, and signaling outcomes in different tissues and even within different cell populations of the same tissue. glucagon.complos.org This heterogeneity is thought to contribute to the diverse physiological effects of GLP-1 and the varied responses to GLP-1R agonists observed in clinical practice. nih.govfirstwordpharma.com For instance, the GLP-1R in pancreatic β-cells primarily regulates insulin (B600854) secretion, while in the brain, it is involved in appetite suppression. nih.govoup.com

HAEGTFT acetate could serve as a unique tool to explore this heterogeneity at a fundamental level. As a minimalist agonist or antagonist fragment, its binding and activity may be more sensitive to subtle structural variations in the receptor's ligand-binding pocket across different tissues. Full-length agonists, with their multiple points of contact, might mask these subtle differences.

Potential research directions include:

Tissue-Specific Binding Profiling: Using radiolabeled or fluorescently-tagged HAEGTFT acetate to perform binding assays on membrane preparations from various tissues (e.g., pancreas, brain, heart, gut) in non-human models. glucagon.com This could reveal differences in binding affinity or capacity that are unique to the N-terminal interaction site.

Functional Subpopulation Identification: In mixed cell populations, such as pancreatic islets which contain alpha, beta, and delta cells, HAEGTFT acetate could be used to probe for functional differences in GLP-1R. biorxiv.org For example, it could help determine if the activation threshold for GLP-1R on different islet cell types varies.

Probing Biased Signaling: Investigating whether HAEGTFT acetate can act as a biased ligand, preferentially activating certain downstream pathways (e.g., cAMP production vs. β-arrestin recruitment) in a tissue-specific manner. This would suggest that receptor conformation and coupling to intracellular effectors vary between tissues. nih.gov

Table 2: Investigating GLP-1R Heterogeneity with HAEGTFT Acetate

Research Area Proposed Use of HAEGTFT Acetate Scientific Rationale
Neuroendocrinology Compare binding and signaling of HAEGTFT acetate in hypothalamic versus pancreatic cell lines. The distinct physiological roles (appetite vs. insulin secretion) may stem from structural differences in the receptor's core domain, which would be sensitively probed by a minimal ligand.
Cardiovascular Physiology Assess the functional response (e.g., cAMP production) to HAEGTFT acetate in primary cardiomyocytes versus pancreatic islet cells from animal models. To test the hypothesis that cardiovascular GLP-1 receptors have a different activation mechanism or coupling efficiency compared to pancreatic receptors.
Islet Cell Biology Use HAEGTFT acetate to pharmacologically dissect α-β cell communication within the islet. biorxiv.org By potentially acting as a partial agonist or antagonist, it could modulate GLP-1R signaling in a more nuanced way than full agonists, helping to clarify paracrine interactions.

Novel Applications of HAEGTFT Acetate in Biomarker Discovery Research (Non-human context)

Biomarker discovery is essential for understanding disease pathogenesis and developing new diagnostic and therapeutic strategies. In the context of metabolic diseases, there is a need to identify molecules that reflect the functional status of key signaling pathways like the GLP-1 system. plos.orgbdbiosciences.com Peptide fragments are increasingly recognized for their potential utility in biomarker applications. plos.org

In a non-human research context, HAEGTFT acetate can be envisioned as a tool for biomarker discovery. Its application would likely be in the development of novel assays to screen for endogenous or exogenous molecules that modulate GLP-1R function. The instability of GLP-1 and its fragments in biological samples is a known challenge, necessitating the use of protease inhibitors or stabilized analogues for reliable measurements. plos.orgbdbiosciences.com

Future applications could include:

Developing Competitive Immunoassays: A stabilized derivative of HAEGTFT acetate could be used as a tracer in a competitive assay. This assay could screen for unknown endogenous peptides or small molecules in plasma or tissue extracts from animal models of disease (e.g., diabetic mice) that compete for binding to the GLP-1R activation site. Such molecules could be novel biomarkers of pathway dysregulation.

Screening for Receptor Modulators: HAEGTFT acetate could be used in high-throughput screening platforms with cells expressing GLP-1R. The assay would measure the signaling response to HAEGTFT acetate in the presence of a library of compounds. Compounds that potentiate or inhibit the signal could be identified as allosteric modulators of the receptor, which themselves could become leads for therapeutic development or serve as biomarkers.

Probing for Pathological Protease Activity: The degradation of GLP-1 and its fragments is a key regulatory step. bdbiosciences.com Assays could be designed using HAEGTFT as a substrate to measure specific proteolytic activities in non-human biological samples, which may be altered in disease states.

Integration of HAEGTFT Acetate Research with Systems Biology Approaches for Comprehensive GLP-1 Understanding

Systems biology aims to understand complex biological systems by integrating experimental data from multiple levels (e.g., genomics, proteomics, metabolomics) with computational modeling. scholaris.cabiorxiv.org The GLP-1 signaling network is a prime candidate for such an approach, given its pleiotropic effects and its interaction with numerous other hormonal and metabolic pathways. mdpi.com

The acetate component of the compound 926018-95-3 is particularly relevant here. Acetate is a short-chain fatty acid (SCFA) produced by the gut microbiota and is known to influence host metabolism, including the secretion of gut hormones like GLP-1. mdpi.comnih.gov This provides a direct link between a component of the chemical probe and the broader metabolic system.

Integrating HAEGTFT acetate research with systems biology could involve:

Metabolomic and Proteomic Analysis: In non-human cell culture experiments, treating cells (e.g., pancreatic β-cells) with HAEGTFT acetate and performing unbiased 'omics' analysis. This could reveal novel downstream signaling pathways or protein interactions that are specifically triggered by the N-terminal activation event, providing new data to incorporate into systems-level models.

Network Analysis of SCFA-GLP-1 Crosstalk: Using HAEGTFT acetate to probe receptor function in the context of varying concentrations of acetate and other SCFAs. The results could inform network models of how gut microbial metabolites and GLP-1 signaling are integrated to regulate systemic glucose homeostasis. mdpi.com

By combining the reductionist approach of using a specific peptide fragment with the holistic view of systems biology, a more comprehensive and multi-scale understanding of GLP-1 function can be achieved.

Q & A

Q. How should researchers document and share complex datasets (e.g., crystallographic data, spectral libraries) to enhance reproducibility?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories (Cambridge Crystallographic Database, ProteomeXchange) with metadata templates. Use version-control systems (GitHub, Zenodo) and open-source tools (Jupyter Notebooks) for workflow transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.